![molecular formula C14H10N2OS B4174422 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4174422.png)
3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one
Overview
Description
3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its diverse range of biological activities, including its antitumor, antimicrobial, and anti-inflammatory properties. In
Scientific Research Applications
Antioxidant and Anticancer Properties
3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one derivatives have shown significant potential in scientific research, particularly in the fields of antioxidant and anticancer properties. Studies have demonstrated that these compounds exhibit potent scavenging activities against radicals, strong inhibitory capacity on lipid peroxidation, and significant growth inhibition in cancer cell lines, including non-small cell lung cancer and renal cancer cell lines (Ermut et al., 2014), (Karalı et al., 2010).
Antimicrobial and Antiviral Activity
These compounds have also been evaluated for their antimicrobial and antiviral activities. Certain derivatives displayed high efficacy against bacteria such as Staphylococcus aureus and Candida albicans. Additionally, these compounds were tested for their antituberculosis activity against Mycobacterium tuberculosis, although they showed weakly antitubercular activity (Akdemir & Ermut, 2013).
Synthesis and Structural Studies
Significant research has been done on the synthesis of these compounds, exploring environmentally friendly and efficient methods. These studies not only focus on the production of these compounds but also on understanding their structural characteristics through various spectroscopic techniques (Jain, Sharma, & Kumar, 2012), (Dandia, Saha, & Shivpuri, 1997).
Catalytic and Coordination Chemistry
Research has also explored the use of 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one in catalytic and coordination chemistry. Studies include the formation of metal carbonyl complexes, highlighting the compound's ability to act as a ligand and engage in coordination with various metals (Khalil & Al-Seif, 2010).
properties
IUPAC Name |
spiro[1H-indole-3,2'-3H-1,3-benzothiazole]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-14(9-5-1-2-6-10(9)15-13)16-11-7-3-4-8-12(11)18-14/h1-8,16H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDWMTGNEJJEPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=O)N2)NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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